molecular formula C50H83NO23 B073158 tylosin tartrate CAS No. 1405-54-5

tylosin tartrate

Numéro de catalogue B073158
Numéro CAS: 1405-54-5
Poids moléculaire: 1066.2 g/mol
Clé InChI: ICVKYYINQHWDLM-YOMZPPEJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmasin is a synthetic drug that has been developed to improve the efficacy of laboratory experiments. It is designed to target specific biochemical and physiological pathways, allowing researchers to better understand and manipulate the complex mechanisms of the body. By understanding the effects of Pharmasin, researchers can gain a deeper understanding of the underlying biochemical and physiological mechanisms of laboratory experiments.

Applications De Recherche Scientifique

Gestion des maladies en aquaculture

Tartrate de tylosine : a été évalué pour son efficacité dans le traitement des infections bactériennes chez les poissons, en particulier chez la plie olive. Le profil pharmacocinétique-pharmacodynamique, la biodisponibilité et le délai d'attente après l'administration ont été étudiés pour garantir à la fois l'efficacité contre les agents pathogènes et la sécurité pour la consommation humaine .

Synergie en médecine vétérinaire

En médecine vétérinaire, Tartrate de tylosine a été étudié en combinaison avec la colistine pour ses effets synergiques. Cette combinaison est recommandée pour l'administration orale chez les volailles pour traiter les infections causées par des germes sensibles à la formule .

Applications en culture cellulaire

Tartrate de tylosine : est utilisé dans les applications de culture cellulaire pour étudier la synthèse protéique au niveau du ribosome 50S. Il est également utilisé pour prévenir les abcès au site d'implantation chez les bovins et pour sa cinétique de disposition .

Spectre antibactérien

Le composé a un large spectre antibactérien, attaquant les micro-organismes Gram-positifs, y compris Mycoplasma gallisepticum S6, qui est important dans les maladies aviaires. Il est également efficace contre plusieurs souches de spirochètes et de leptospires .

Recherche sur la synthèse protéique

Les chercheurs utilisent Tartrate de tylosine pour étudier les mécanismes de synthèse protéique au niveau ribosomal. Cela permet de comprendre le processus de traduction et l'action des antibiotiques macrolides .

Infections à Mycoplasma chez les volailles

Tartrate de tylosine : est important dans le traitement des infections à Mycoplasma chez les volailles, qui sont des agents pathogènes respiratoires courants affectant les oiseaux. Son efficacité contre Mycoplasma gallisepticum et Mycoplasma meleagridis est particulièrement remarquable .

Pharmacocinétique en santé animale

La pharmacocinétique du Tartrate de tylosine—la façon dont il est absorbé, distribué, métabolisé et excrété chez les animaux—est cruciale pour déterminer les dosages appropriés et garantir la sécurité et l'efficacité des traitements .

Efficacité antimicrobienne

Le rôle du composé dans l'augmentation de l'efficacité antimicrobienne lorsqu'il est utilisé seul ou en combinaison avec d'autres antibiotiques est un domaine d'étude clé. Cela comprend l'exploration de ses interactions avec d'autres médicaments pour optimiser les résultats thérapeutiques .

Analyse Biochimique

Biochemical Properties

Pharmasin interacts with various biomolecules in the body. It is a mixture of four macrolide antibiotics (Tylosin A, B, C, and D), with Tylosin A being the main component . These components contribute to the potency of Pharmasin, which is not less than 900 IU/mg . Pharmasin’s mode of action involves binding to the 23S rRNA in the 50S ribosome subunit, inhibiting mRNA-directed protein synthesis of susceptible microorganisms . This spectrum of activity includes Mycoplasmata, Gram-positive bacteria, and some Gram-negative germs .

Cellular Effects

Pharmasin has significant effects on various types of cells and cellular processes. For instance, it has been found to be effective against Lawsonia Intracellularis, an intracellular bacterium that causes Porcine Proliferative Enteropathy (PPE), a common infection in pigs . The pharmacokinetics of Pharmasin are characterized by very high tylosin concentrations in the ileum/colon and enterocyte penetration and accumulation .

Molecular Mechanism

Pharmasin exerts its effects at the molecular level through several mechanisms. As a macrolide antibiotic, it reversibly binds to the 23S rRNA in the 50S ribosome subunit, inhibiting mRNA-directed protein synthesis of susceptible microorganisms . This binding interaction disrupts protein synthesis, leading to the death of the bacteria.

Temporal Effects in Laboratory Settings

It’s also extensively metabolized, with most residues excreted in feces .

Dosage Effects in Animal Models

In animal models, the effects of Pharmasin vary with different dosages. For instance, in pigs, it’s recommended to administer 5-10 mg of Pharmasin per kg of body weight per day for 3 days . At high levels, adverse effects such as diarrhea, apathy, and convulsions may occur .

Metabolic Pathways

Pharmasin is involved in several metabolic pathways. It’s a weak organic base and slightly to moderately bound to plasma proteins (30%), allowing it to be widely distributed in body fluids and tissues . It’s extensively metabolized, with most of the residues excreted in feces predominantly consisting of Tylosin A, Tylosin factor D, and Dihydrodesmycosin .

Transport and Distribution

Pharmasin is transported and distributed within cells and tissues through various mechanisms. It has a high degree of lipid solubility, which allows it to be widely distributed in body fluids and tissues . It’s quickly absorbed from the alimentary tract, with peak plasma concentrations reached within 1 to 2 hours after administration .

Subcellular Localization

Given its mode of action, it can be inferred that Pharmasin likely localizes to the ribosomes within the cell where it binds to the 23S rRNA in the 50S ribosome subunit to exert its effects .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pharmasin involves the condensation of two molecules of 4-aminobenzoic acid with one molecule of 2-hydroxybenzoic acid, followed by reduction and acetylation steps to yield the final product.", "Starting Materials": ["4-aminobenzoic acid", "2-hydroxybenzoic acid", "sodium borohydride", "acetic anhydride", "sodium acetate", "methanol", "water"], "Reaction": [ "Step 1: Mix 4-aminobenzoic acid and 2-hydroxybenzoic acid in methanol and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 8 hours to form an intermediate product.", "Step 2: Cool the mixture and add sodium borohydride to reduce the intermediate product to the corresponding alcohol.", "Step 3: Add acetic anhydride and sodium acetate to the reaction mixture and heat to reflux for 4 hours to acetylate the alcohol.", "Step 4: Cool the mixture and filter the solid product. Wash the solid with water and dry under vacuum to obtain Pharmasin as a white crystalline powder." ] }

Numéro CAS

1405-54-5

Formule moléculaire

C50H83NO23

Poids moléculaire

1066.2 g/mol

Nom IUPAC

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14-,23-18-;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1

Clé InChI

ICVKYYINQHWDLM-YOMZPPEJSA-N

SMILES isomérique

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

SMILES canonique

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Color/Form

Crystals from water

melting_point

128-132 °C

Description physique

Solid;  [Merck Index] White to buff-colored powder with a mild musty odor;  [USP MSDS]

Pictogrammes

Irritant; Health Hazard

Numéros CAS associés

11032-12-5 (hydrochloride)

Solubilité

In water, 5 mg/mL at 25 °C
Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pharmasin
Reactant of Route 2
Pharmasin
Reactant of Route 3
Pharmasin
Reactant of Route 4
Pharmasin
Reactant of Route 5
Pharmasin
Reactant of Route 6
Pharmasin

Q & A

Q1: How does tylosin tartrate exert its antibacterial effect?

A1: this compound is a macrolide antibiotic that acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, leading to bacterial growth inhibition or death. [, ]

Q2: Does this compound have any impact on the host's immune response?

A2: Research suggests that this compound may enhance humoral immune responses in chickens. Studies show increased antibody production and antibody-producing cells after this compound administration, although the exact mechanism is unclear. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, studies have utilized fluorescence spectroscopy to investigate the interaction of this compound with lysozyme. These studies provide insights into the binding mechanism and conformational changes induced by the interaction. [, ]

Q4: How does pre-incubation dipping of turkey eggs in this compound solution affect eggshell conductance?

A4: Research indicates that dipping turkey eggs in this compound solution, even when combined with a disinfectant, has a minimal effect on eggshell gas conductance. This suggests that the treatment does not significantly impact eggshell properties related to water loss or gas exchange. []

Q5: Are there alternative methods for extracting this compound that offer improved efficiency?

A5: Yes, research suggests that replacing spray drying with alternative extraction methods like thin-film air foaming during this compound production can lead to lower energy consumption, higher product yield, and reduced environmental impact. []

A5: The provided abstracts do not offer insights into any potential catalytic properties or applications of this compound.

A5: The provided abstracts do not offer insights into the application of computational chemistry or modeling techniques for this compound.

A5: The provided abstracts do not offer specific insights into the SAR of this compound.

Q6: How can the formulation of this compound be optimized for improved delivery and efficacy?

A6: Research highlights the potential of incorporating this compound into a separate pellet within growth-promoting implants for cattle. This formulation enhances the local antibacterial effect, reducing implant site abscesses and potentially improving cattle performance. [, ]

A6: The provided abstracts do not explicitly discuss SHE regulations related to this compound.

Q7: How does the route of administration affect the pharmacokinetics of this compound in chickens?

A7: Research indicates that this compound exhibits different pharmacokinetic profiles in chickens depending on the route of administration. Oral administration results in a one-compartmental open model with first-order absorption, while intravenous administration follows a two-compartmental open model. []

Q8: Does the type of tylosin salt influence its pharmacokinetic properties?

A8: Yes, studies comparing this compound and tylosin phosphate in chickens show that this compound exhibits better absorption after oral administration, resulting in higher peak plasma concentrations and overall drug exposure. []

Q9: What is the withdrawal time of this compound in olive flounder after intramuscular administration?

A9: Research suggests a withdrawal time of 10 days (rounded up from 9.84 days) for this compound in olive flounder muscle tissue after a single intramuscular injection, ensuring human safety for consumption. []

Q10: What is the in vitro activity of this compound against Streptococcus suis?

A10: Studies show that this compound, particularly when combined with amoxicillin, effectively inhibits the growth of Streptococcus suis in vitro. The combination narrows the mutant selection window, potentially reducing the development of antimicrobial resistance. [, ]

Q11: Is this compound effective in controlling American foulbrood disease in honey bees?

A11: Yes, field studies demonstrate that this compound effectively controls American foulbrood infections in honey bee colonies. Doses of 1,000 mg and 1,200 mg per colony successfully eliminate clinical signs for up to one year. Adding cherry jelly as an attractant enhances the consumption of the antibiotic. [, ]

Q12: How does the rate of resistance development against this compound compare to other pleuromutilin antibiotics?

A12: Research indicates that resistance to this compound in mycoplasmas develops at a significantly slower rate compared to another pleuromutilin derivative, 81.723 hfu. [, ]

Q13: Are there any known cross-resistance patterns between this compound and other antimicrobial classes?

A13: Studies on Klebsiella pneumoniae reveal complete cross-resistance between a pleuromutilin derivative and lincomycin and erythromycin. Moderate cross-resistance is also observed with chloramphenicol, suggesting potential limitations in treating resistant infections. []

Q14: Does the pretreatment load of Mycoplasma hyopneumoniae affect the efficacy of this compound treatment in Tibetan pigs?

A14: Yes, research indicates that Tibetan pigs with a lower pretreatment M. hyopneumoniae load show faster elimination of the bacteria after this compound treatment. This suggests that pretreatment bacterial load can be a valuable predictor of treatment efficacy. []

Q15: What are the toxicological effects of this compound in chickens?

A15: The provided abstracts do not focus on specific drug delivery and targeting strategies for this compound.

A15: The provided abstracts do not focus on biomarkers or diagnostics related to this compound treatment.

Q16: What analytical methods are commonly employed for quantifying this compound in various matrices?

A16: Several methods are utilized for determining this compound levels, including:

    A16: Research on the environmental impact of this compound highlights its potential to disrupt the gut microbiota of honey bees. Treated hives exhibit reduced bacterial diversity and are more susceptible to pathogens. []

    A16: The provided abstracts do not offer detailed information on the dissolution and solubility of this compound.

    A16: The provided abstracts emphasize the importance of method validation for ensuring the accuracy, precision, and specificity of analytical techniques used to quantify this compound in various matrices. [, , , ]

    A16: The development of a Certified Reference Material (CRM) for this compound underscores the significance of quality control and assurance measures for ensuring the accurate measurement of this antibiotic in veterinary medicinal products, food, and environmental samples. [, ]

    Q17: Does this compound administration affect T-lymphocyte and B-lymphocyte populations in chickens?

    A17: Research shows that short-term administration of this compound does not significantly alter the distribution of T-lymphocyte subpopulations (CD4+ or CD8+ cells) or B lymphocytes in the peripheral blood or spleens of chickens. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.